PROTAC BRD4 Degrader-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

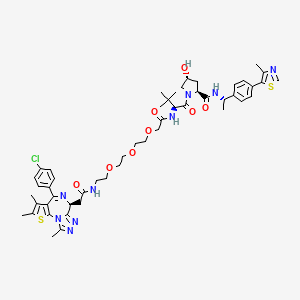

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H62ClN9O8S2/c1-28-31(4)70-49-42(28)43(34-13-15-36(51)16-14-34)55-38(46-58-57-32(5)60(46)49)24-40(62)52-17-18-66-19-20-67-21-22-68-26-41(63)56-45(50(6,7)8)48(65)59-25-37(61)23-39(59)47(64)54-29(2)33-9-11-35(12-10-33)44-30(3)53-27-69-44/h9-16,27,29,37-39,45,61H,17-26H2,1-8H3,(H,52,62)(H,54,64)(H,56,63)/t29-,37+,38-,39-,45+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPWRCRRHVRNRM-BEGQQDOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H62ClN9O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1016.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of Building Blocks:

E3 Ligase Ligand (Anchor): For VHL-based PROTACs like GNE-987 and MZ1, the synthesis starts with a VHL ligand, often derived from mimicking the native HIF-1α substrate. nih.gov These ligands, such as VH032, are typically synthesized to include a reactive functional group (e.g., a carboxylic acid or an amine) at a position that does not disrupt VHL binding, allowing for linker attachment. researchgate.netnih.gov For CRBN-based PROTACs like dBET1, ligands are derivatives of immunomodulatory drugs such as thalidomide, pomalidomide, or lenalidomide, functionalized for linker conjugation. nih.govchemrxiv.org

BRD4 Binder (Warhead): The warhead is commonly an analogue of a known BET inhibitor like (+)-JQ1. acs.org The synthesis is modified to introduce a functional group for linker attachment at a solvent-exposed region of the molecule, ensuring that binding affinity to BRD4 is maintained. acs.org

Linker: Linkers are synthesized with two different reactive ends to facilitate sequential coupling with the warhead and anchor. Common linker structures include polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths. acs.org

Assembly Strategies:the Final Assembly of the Protac Molecule is Typically Achieved Through Standard Coupling Reactions, Such As Amide Bond Formation. for Instance, the Carboxylic Acid Functionalized Warhead Can Be Activated E.g., with Hatu or As an Nhs Ester and Reacted with an Amine Terminated Linker. the Resulting Intermediate is then Deprotected and Coupled with the E3 Ligase Ligand.

To overcome the often lengthy and linear nature of these syntheses, more advanced methodologies have been developed:

Multicomponent Reactions (MCRs): Researchers have employed Ugi and Passerini reactions to assemble BRD4 PROTACs in a more convergent fashion. acs.orgresearchgate.net This approach allows for the combination of multiple building blocks in a single step, rapidly generating a library of diverse PROTACs by varying the inputs (e.g., different isocyanides, amines, or carboxylic acids). acs.org

One-Pot Synthesis: A one-pot method for CRBN-based PROTACs has been developed that combines a photoinduced C(sp2)–C(sp3) cross-coupling reaction with an amide formation step. chemrxiv.orgchemrxiv.org This streamlines the process by minimizing work-up and purification steps, making it highly suitable for generating PROTAC libraries for high-throughput screening. chemrxiv.orgchemrxiv.org

Modular "Click Chemistry": The use of bio-orthogonal reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions, provides a highly efficient and specific method for the final coupling step, allowing for the modular assembly of pre-functionalized warhead-linker and anchor components.

These evolving synthetic strategies are crucial for accelerating the discovery-and-optimization cycle of novel PROTAC degraders by enabling faster exploration of the complex structure-activity relationships that govern their efficacy. acs.orgenamine.net

Mechanistic Elucidation of Brd4 Degradation by Protac Brd4 Degrader 5

Formation and Stabilization of the Ternary Complex (BRD4-PROTAC BRD4 Degrader-5-E3 Ligase)

The cornerstone of PROTAC action is the formation of a productive ternary complex comprising the target protein (BRD4), the PROTAC molecule (PROTAC BRD4 Degrader-5), and an E3 ubiquitin ligase. The stability and conformation of this complex are critical determinants of the efficiency and kinetics of target degradation. This compound is designed to recruit the von Hippel-Lindau (VHL) E3 ligase, a common choice in PROTAC design.

The assembly of the BRD4-PROTAC BRD4 Degrader-5-VHL complex is often characterized by cooperative binding, where the binding of one protein partner to the PROTAC enhances the affinity for the other. This cooperativity, quantified by the alpha (α) value, is a crucial parameter for PROTAC efficacy. An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than what would be predicted from the individual binary binding affinities of the PROTAC to BRD4 and the E3 ligase separately.

Studies on analogous VHL-recruiting BRD4 degraders, such as the well-characterized compound MZ1, have demonstrated significant positive cooperativity. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed to measure these binding events. For the MZ1-BRD4(BD2)-VHL system, a cooperativity factor of over 60 has been reported, indicating a highly stable ternary complex. This strong positive cooperativity arises from the formation of new protein-protein interfaces between BRD4 and VHL upon complex assembly, which are induced and stabilized by the PROTAC molecule. These newly formed interactions provide additional stability to the complex, which is essential for efficient ubiquitin transfer.

Table 1: Biophysical Parameters of Ternary Complex Formation Data based on the well-characterized VHL-recruiting BRD4 degrader MZ1, a structural analog of this compound.

| Interacting Molecules | Binding Affinity (Kd) | Cooperativity (α) | Technique Used |

| PROTAC to BRD4 (BD2) | 27 nM | - | ITC |

| PROTAC to VHL | 85 nM | - | ITC |

| Ternary Complex Formation | - | >60 | ITC, SPR |

The atomic-level understanding of the ternary complex comes from structural biology, primarily X-ray crystallography. The crystal structure of the BRD4-MZ1-VHL complex revealed the precise molecular interactions that underpin its formation and stability. The structure showed that the PROTAC molecule successfully bridges the second bromodomain (BD2) of BRD4 and the VHL-ElonginB-ElonginC (VCB) complex.

Crucially, the structure confirmed the presence of extensive and favorable protein-protein contacts between BRD4 and VHL that are solely dependent on the presence of the PROTAC. These induced interactions are a key driver of the observed binding cooperativity. Biophysical methods like Förster Resonance Energy Transfer (FRET) and AlphaScreen can also be used to confirm complex formation in solution and in cellular environments, providing quantitative data on the potency of a PROTAC in inducing this proximity. The specific conformation adopted by the complex is vital, as it must correctly orient the E3 ligase to present a lysine (B10760008) residue on the surface of BRD4 to the enzymatic machinery for ubiquitination.

Ubiquitination Pathway Modulation by this compound

Once the ternary complex is formed, it functions as a platform to hijack the cell's ubiquitination machinery. The recruited E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the target protein, BRD4.

The E3 ligase does not work in isolation; it collaborates with an E2 ubiquitin-conjugating enzyme, which carries the activated ubiquitin. The human genome encodes approximately 40 different E2 enzymes, and an E3 ligase can exhibit selectivity for a subset of these. The choice of E2 enzyme is significant as it can influence the type of ubiquitin chain that is built on the target protein. For the VHL E3 ligase, several E2 enzymes from the UBE2D family (UBE2D1, UBE2D2, UBE2D3) and UBE2H have been shown to be competent for mediating target degradation. The specific E2 enzymes utilized in the context of the BRD4-PROTAC BRD4 Degrader-5-VHL complex dictate the efficiency and processivity of BRD4 ubiquitination.

The formation of the ternary complex leads to the covalent attachment of ubiquitin, a 76-amino acid protein, to lysine residues on the surface of BRD4. This process is iterative, resulting in the formation of a polyubiquitin (B1169507) chain. The topology of this chain is critical for determining the fate of the modified protein. Chains linked via lysine 48 (K48) are the canonical signal for degradation by the proteasome.

Upon treatment with this compound, a rapid increase in higher molecular weight species of BRD4 can be observed via Western blot, corresponding to polyubiquitinated BRD4. Time-course experiments show that this polyubiquitination is a transient event that precedes the loss of the total BRD4 protein signal. The dynamics of this process are rapid, with significant ubiquitination and subsequent degradation often occurring within minutes to a few hours of PROTAC administration in cellular models.

Proteasomal Degradation of Ubiquitinated BRD4

The final step in the PROTAC-mediated pathway is the recognition and degradation of the polyubiquitinated BRD4 by the 26S proteasome. The K48-linked polyubiquitin chain acts as a recognition tag that is bound by ubiquitin receptors within the regulatory particle of the proteasome. Following recognition, the BRD4 protein is unfolded, deubiquitinated, and threaded into the proteolytic core of the proteasome, where it is cleaved into small peptides.

The dependence of this compound's activity on the proteasome can be experimentally confirmed by co-treating cells with a proteasome inhibitor, such as MG132 or bortezomib. In the presence of such inhibitors, the degradation of BRD4 is blocked, and an accumulation of polyubiquitinated BRD4 is often observed. This "rescue" of the target protein level upon proteasome inhibition is a definitive hallmark of PROTAC-mediated degradation.

Catalytic and Event-Driven Nature of this compound Mediated Degradation

The therapeutic efficacy of this compound stems from its distinct catalytic and event-driven mechanism of action, which sets it apart from traditional occupancy-based inhibitors. This mode of action allows for the degradation of the target protein, BRD4, at substoichiometric concentrations, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.

This compound, a heterobifunctional molecule, links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a ligand for the BRD4 protein. medchemexpress.commedkoo.com Its function is not to inhibit BRD4 directly, but to facilitate its ubiquitination and subsequent degradation by the proteasome. This process is event-driven, meaning its effectiveness is not solely dependent on the binding affinity of the PROTAC to its target, but rather on the successful formation of a productive ternary complex and the subsequent ubiquitination event. nih.gov

The catalytic cycle begins with the formation of a ternary complex, consisting of this compound, the BRD4 protein, and the VHL E3 ligase. nih.govelifesciences.org The stability of this ternary complex is a critical determinant of the degradation efficiency. nih.gov For many VHL-based BRD4 degraders, the formation of this complex is a cooperative process, where the binding of the PROTAC to one protein partner enhances its affinity for the other. nih.gov This cooperativity contributes to the stability of the complex, allowing for efficient transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the BRD4 protein. youtube.compromegaconnections.com

Once BRD4 is polyubiquitinated, it is recognized and degraded by the 26S proteasome. Following the degradation of the target protein, this compound is released and can engage another BRD4 protein and VHL E3 ligase, thus initiating another cycle of degradation. youtube.com This regenerative nature is the essence of its catalytic activity, enabling sustained degradation of BRD4 even at low nanomolar concentrations. nih.govmdpi.com The degradation process is dependent on the proteasome machinery, as co-treatment with a proteasome inhibitor can abolish the degradation of BRD4. acs.org

The event-driven pharmacology of PROTACs like BRD4 Degrader-5 leads to a characteristic "hook effect" at high concentrations, where the formation of binary complexes (PROTAC-BRD4 or PROTAC-VHL) dominates over the productive ternary complex, leading to a decrease in degradation efficiency. youtube.com Kinetic studies of similar VHL-based BRD4 degraders have shown that the rate of degradation is highly correlated with the level of ubiquitination, which in turn is dependent on the formation of a productive ternary complex. acs.org

The following interactive table provides representative data illustrating the key characteristics of a VHL-based BRD4 PROTAC, demonstrating its catalytic and event-driven nature.

| Parameter | Value | Significance |

| DC50 (Degradation Concentration 50%) | Low nM range | Indicates high potency, with only a small amount of the PROTAC needed to degrade 50% of the target protein. |

| Maximum Degradation (Dmax) | >90% | Shows the high efficacy of the PROTAC in removing the target protein. |

| Time to Onset of Degradation | Rapid (within hours) | Reflects the efficiency of ternary complex formation and subsequent ubiquitination. |

| Duration of Degradation | Sustained (24 hours or more) | The catalytic nature allows for prolonged protein degradation even after the PROTAC is removed. nih.gov |

| Catalytic Turnover | Multiple rounds | A single PROTAC molecule can induce the degradation of several BRD4 molecules. |

Preclinical Pharmacodynamics and Cellular Efficacy of Protac Brd4 Degrader 5

Concentration- and Time-Dependent BRD4 Degradation in Diverse Cellular Models

PROTAC BRD4 Degrader-5 is a heterobifunctional proteolysis-targeting chimera designed to recruit the E3 ubiquitin ligase von Hippel-Lindau (VHL) to the bromodomain and extra-terminal domain (BET) protein BRD4, thereby inducing its ubiquitination and subsequent proteasomal degradation. The cellular efficacy of this degrader has been evaluated in various cancer cell lines, demonstrating potent and efficient depletion of BRD4 protein.

Quantitative Assessment of BRD4 Protein Depletion (e.g., DC50, Dmax)

The potency of this compound in inducing BRD4 degradation has been quantified across a panel of human breast cancer cell lines. Western blot analysis revealed a concentration-dependent reduction in BRD4 levels following treatment with the degrader.

In a study by Maneiro et al. (2020), treatment of both HER2-positive (SK-BR-3 and BT-474) and HER2-negative (MCF-7 and MDA-MB-231) breast cancer cell lines with this compound for 4 hours resulted in significant degradation of BRD4. While the specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values were not explicitly reported in this study for the unconjugated PROTAC, the data indicated potent degradation at nanomolar concentrations. For instance, in SK-BR-3 cells, a notable decrease in BRD4 levels was observed at concentrations as low as 50 nM.

Another compound, referred to as "BRD4 degrader-5 (Compound 23)," which is a hydrophobic tag-based protein degrader, has been reported to have a DC50 of 24.7 μM for BRD4. medchemexpress.com However, it is important to note that this compound may not be identical to the VHL-recruiting this compound.

The following table summarizes the observed BRD4 degradation in different breast cancer cell lines upon treatment with this compound.

| Cell Line | HER2 Status | Concentration Range | Observed BRD4 Degradation |

| MCF-7 | Negative | 5 nM - 100 nM | Concentration-dependent degradation |

| MDA-MB-231 | Negative | 5 nM - 100 nM | Concentration-dependent degradation |

| SK-BR-3 | Positive | 5 nM - 100 nM | Potent degradation, significant at 50 nM |

| BT-474 | Positive | 5 nM - 100 nM | Concentration-dependent degradation |

Kinetic Profiling of BRD4 Degradation (e.g., Onset and Duration)

The kinetic profile of BRD4 degradation induced by this compound is characterized by a rapid onset of action. Significant degradation of BRD4 protein is observable within a few hours of treatment. In breast cancer cell lines, a 4-hour treatment was sufficient to induce a substantial reduction in BRD4 levels. The duration of degradation is dependent on the continued presence of the compound and the turnover rate of the protein and the PROTAC itself. Detailed time-course studies to fully elucidate the duration of action and the rate of BRD4 re-synthesis following washout of this compound have not been extensively reported in the public domain.

Impact on Downstream Transcriptional Targets and Gene Expression

BRD4 is a key transcriptional coactivator that plays a critical role in the expression of a variety of genes involved in cell growth, proliferation, and survival, including several key oncogenes. By degrading BRD4, this compound is expected to modulate the expression of these downstream targets.

Regulation of c-Myc Expression and Activity

The c-Myc oncogene is a well-established downstream target of BRD4. BRD4 is known to occupy the promoter and enhancer regions of the MYC gene, facilitating its transcription. Degradation of BRD4 by PROTACs has been shown to effectively suppress c-Myc expression. While specific data on the effect of this compound on c-Myc expression is not detailed in the available search results, it is a well-established mechanism of action for potent BRD4 degraders. The degradation of BRD4 is anticipated to lead to a significant reduction in c-Myc mRNA and protein levels, thereby inhibiting its oncogenic activity.

Modulation of Other Oncogenes and Tumor Suppressor Genes (e.g., Bcl-2, Cyclin D1, KLF5, p53)

Beyond c-Myc, BRD4 regulates a broader network of genes critical for cancer cell biology. These include anti-apoptotic proteins like Bcl-2 and cell cycle regulators such as Cyclin D1. The degradation of BRD4 by this compound would be expected to downregulate the expression of these pro-survival and pro-proliferative genes.

Krüppel-like factor 5 (KLF5) is another transcription factor implicated in cell proliferation and tumorigenesis, and its expression can be influenced by BRD4 activity. medchemexpress.com The tumor suppressor protein p53 is a central regulator of the cellular stress response, and its pathway can be indirectly influenced by the cellular context and the abrogation of BRD4-mediated transcription. medchemexpress.com While the direct modulation of Bcl-2, Cyclin D1, KLF5, and p53 by this compound has not been specifically detailed in the provided search results, the degradation of BRD4 is mechanistically linked to the altered expression of such genes.

Cellular Phenotypic Effects in Cancer Cell Lines

The degradation of BRD4 and the subsequent modulation of downstream gene expression by this compound translate into significant phenotypic effects in cancer cells. The primary reported effect is the potent degradation of BRD4 in both HER2-positive and HER2-negative breast cancer cell lines. medchemexpress.com

A related compound, "BRD4 degrader-5 (Compound 23)," has been shown to inhibit the proliferation of the 4T1 murine breast cancer cell line with an IC50 of 20.6 μM. medchemexpress.com This suggests that the degradation of BRD4 by such compounds can lead to a cytostatic or cytotoxic effect. The anticipated cellular phenotypes resulting from effective BRD4 degradation include cell cycle arrest and induction of apoptosis, which are common outcomes of inhibiting BRD4 function in cancer cells.

Analysis of Cell Viability, Proliferation, and Growth Inhibition

BRD4-targeting PROTACs have consistently demonstrated potent anti-proliferative effects in a multitude of cancer cell lines. This activity is generally more potent than that of traditional small-molecule BRD4 inhibitors. aacrjournals.org For instance, the VHL-based BRD4 PROTAC, VHL-JQ1, showed superior anti-tumor activity against triple-negative breast cancer (TNBC) cell lines, including potent suppression of cell proliferation. nih.gov Similarly, the BRD4 degrader QCA570 exhibited higher inhibition of cell proliferation compared to the BRD4 inhibitor JQ1 in multiple bladder cancer cell lines. nih.gov In models of acute myeloid leukemia (AML), the BRD4 PROTAC ARV-825 displayed potent anti-leukemia activity with IC50 values in the low nanomolar range across various cell lines. researchgate.net Another BRD4 PROTAC, compound 6b, was also shown to result in significant growth inhibition in basal-like breast cancer (BLBC) cell lines. bioworld.com This broad anti-proliferative activity highlights the potential of BRD4 degradation as a therapeutic strategy.

| PROTAC Compound | Cancer Type | Cell Line | Reported IC50/EC50 | Reference |

|---|---|---|---|---|

| ARV-825 | Acute Myeloid Leukemia (AML) | HL60 | 2.4 nM | researchgate.net |

| ARV-825 | Acute Myeloid Leukemia (AML) | OCIAML3 | 8.3 nM | researchgate.net |

| ARV-825 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT4 | 3.12 nM | researchgate.net |

| PROTAC 5 | Pancreatic Cancer | BxPC3 | 0.165 µM | nih.gov |

| PROTAC 4 | Acute Myeloid Leukemia (AML) | MV-4-11 | 8.3 pM | nih.gov |

Cell Cycle Progression Analysis (e.g., G2/M arrest)

The inhibition of cancer cell proliferation by BRD4 degraders is often linked to their ability to induce cell cycle arrest. The degradation of BRD4 disrupts the transcriptional regulation of key cell cycle genes. For example, treatment with the BRD4 degrader QCA570 was found to significantly arrest bladder cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov A BRD4-specific PROTAC, referred to as compound [I], also caused cell cycle arrest in basal-like breast cancer (BLBC) cell lines. bioworld.com In T-cell acute lymphoblastic leukemia (T-ALL), the BRD4 degrader ARV-825 was shown to suppress cell proliferation through the induction of cell cycle arrest. nih.gov Another degrader, PROTAC BRD4 Degrader-6, induced cell cycle arrest in BxPC3 pancreatic cancer cells, evidenced by an increase in the G0/G1 and G2/M phase populations and a decrease in the S phase population. medchemexpress.com

| PROTAC Compound | Cancer Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| QCA570 | Bladder Cancer | 5637 | Significant G2/M arrest | nih.gov |

| Compound [I] / 6b | Basal-like Breast Cancer | HCC1806, HCC1937 | Cell cycle arrest | bioworld.com |

| ARV-825 | T-cell Acute Lymphoblastic Leukemia | Not specified | Cell cycle arrest | nih.gov |

| PROTAC BRD4 Degrader-6 | Pancreatic Cancer | BxPC3 | Increase in G0/G1 and G2/M phases, decrease in S phase | medchemexpress.com |

Induction of Apoptosis and Associated Molecular Markers

A key mechanism through which BRD4 PROTACs exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. The degradation of BRD4 leads to the downregulation of critical oncogenes like c-MYC and anti-apoptotic proteins such as Bcl-2, thereby promoting cancer cell death. researchgate.netnih.govmdpi.com Studies have shown that VHL-JQ1, a VHL-recruiting BRD4 PROTAC, is effective at inducing apoptosis in TNBC cells. nih.gov Similarly, QCA570 efficiently induces apoptosis in bladder cancer cells. nih.govnih.gov The PROTAC ARV-825 also triggers apoptosis in T-ALL cells and its apoptotic effect was found to be more sustained than that of the inhibitor JQ1. researchgate.netnih.gov The degrader BETd-260 was reported to trigger apoptosis along with a strong downregulation of MYC and Bcl-2 family members in osteosarcoma models. mdpi.com Furthermore, PROTAC BRD4 Degrader-6 was shown to significantly increase the expression of caspase 3 and cleaved-caspase 3, key executioners of apoptosis, in pancreatic cancer cells. medchemexpress.com

| PROTAC Compound | Cancer Type | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| VHL-JQ1 | Triple-Negative Breast Cancer | Not specified | Induction of apoptosis | nih.gov |

| QCA570 | Bladder Cancer | Multiple | Efficiently induces cell apoptosis | nih.govnih.gov |

| ARV-825 | Acute Leukemias | Multiple | Sustained apoptotic effect; downregulation of Bcl-2 | researchgate.net |

| PROTAC BRD4 Degrader-6 | Pancreatic Cancer | BxPC3 | Increased expression of caspase 3 and cleaved-caspase 3 | medchemexpress.com |

| BETd-260 | Osteosarcoma | Multiple | Triggered apoptosis; strong downregulation of MYC and Bcl-2 family members | mdpi.com |

Effects on Cellular Migration and Invasion

The metastatic spread of cancer is driven by cellular migration and invasion, processes that can be influenced by BRD4 activity. Preclinical studies have indicated that BRD4 degradation can effectively inhibit these malignant properties. For example, VHL-JQ1 demonstrated efficacy in inhibiting both migration and invasion in TNBC cell lines. nih.gov The BRD4 degrader QCA570 also showed a higher capacity to inhibit cell migration than the inhibitor JQ1 in bladder cancer cells. nih.gov In acute leukemias, ARV-825 was able to overcome stroma-mediated drug resistance by reducing surface expression of CXCR4, a key receptor involved in cell migration and homing to the bone marrow. researchgate.net

Efficacy Assessment in Preclinical Disease Models

The therapeutic potential of BRD4 degraders has been evaluated in a range of preclinical models, demonstrating significant efficacy in both solid tumors and hematological malignancies.

Evaluation in Breast Cancer Cell Lines (e.g., HER2-positive and negative, Basal-like Breast Cancer)

This compound has been shown to potently degrade BRD4 in both HER2-positive and HER2-negative breast cancer cell lines. medchemexpress.commedchemexpress.com Effective degradation was observed in MCF-7 (ER-positive, HER2-negative), MDA-MB-231 (triple-negative), SK-BR-3 (HER2-positive), and BT-474 (ER-positive, HER2-positive) cells following treatment. medchemexpress.com This indicates a broad applicability across different breast cancer subtypes.

Further studies with other BRD4-specific PROTACs have confirmed their efficacy in aggressive breast cancer models. A highly potent BRD4-specific degrader, compound 6b, demonstrated robust anti-cancer activity in vitro and in vivo in models of basal-like breast cancer (BLBC). nih.govresearchgate.net This compound suppressed BLBC cell growth by specifically targeting BRD4 for degradation and downregulating the key oncoprotein KLF5. bioworld.comnih.gov The VHL-based degrader VHL-JQ1 also showed superior antitumor activity against TNBC cell lines compared to its CRBN-based counterpart and the inhibitor JQ1. nih.gov These findings underscore the potential of BRD4 degradation as a promising therapeutic strategy for various forms of breast cancer. nih.govnih.gov

Efficacy in Hematological Malignancy Models (e.g., Acute Myeloid Leukemia, Human Monocyte Lymphoma)

BRD4 is a critical dependency in many hematological malignancies, making it a prime target for PROTAC-mediated degradation. nih.gov Numerous studies have highlighted the potent efficacy of BRD4 PROTACs in models of acute myeloid leukemia (AML) and other leukemias. researchgate.net The PROTAC MZ1, for instance, efficiently degrades BRD2, BRD3, and BRD4 proteins in various AML cell lines and markedly suppresses tumor growth in xenograft models. nih.gov Similarly, ARV-825 shows broad activity against acute leukemia cell lines, including those resistant to other therapies, and is effective against primary AML blasts. researchgate.net The activity of these degraders is often associated with the sustained downregulation of the MYC oncogene. researchgate.netnih.gov The potent, low picomolar activity of some BRD4 degraders against AML cell lines like MV-4-11 highlights the profound sensitivity of these cancers to BRD4 depletion. nih.gov

Activity in Solid Tumor Cell Models (e.g., Colon Cancer, Prostate Cancer)

There is a conspicuous absence of published studies detailing the specific activity of this compound (GNE-987) in colon and prostate cancer cell lines. While research has highlighted the critical role of BRD4 in the progression of these cancers, and other BRD4-targeting PROTACs have been evaluated, specific data points for GNE-987 are not available in the public domain.

For context, the broader class of BRD4 degraders has been investigated in these areas. For instance, the BRD4-degrading PROTAC A1874 has demonstrated potent inhibition of cell viability and proliferation in primary colon cancer cells and the HCT116 cell line. Similarly, in prostate cancer, other BRD4 degraders like ARV-771 have shown the ability to suppress cell growth in various prostate cancer cell lines, including those resistant to standard therapies. However, without direct studies on GNE-987, it is not possible to provide specific efficacy data for this compound in these solid tumor models.

Specificity and Selectivity Profiling of Protac Brd4 Degrader 5

Differential Degradation Across BET Family Proteins

A key characteristic of many BRD4-targeting PROTACs is their ability to induce preferential degradation of BRD4 over other BET family members, BRD2 and BRD3, despite the high structural homology of their bromodomains, which are the binding sites for the PROTAC's "warhead". nih.gov

Mechanisms Underlying BRD4-Specific Degradation (e.g., over BRD2, BRD3)

The selective degradation of BRD4 by certain PROTACs is not solely dependent on the binary binding affinity of the warhead to the bromodomains but is intricately linked to the stability and conformation of the ternary complex (BRD4-PROTAC-E3 Ligase). nih.gov Several factors contribute to this selectivity:

Ternary Complex Cooperativity: Selectivity is often driven by favorable protein-protein interactions between the E3 ligase and the target protein, which are induced by the PROTAC. nih.gov For instance, the VHL-recruiting PROTAC MZ1 demonstrates preferential degradation of BRD4 over BRD2 and BRD3. nih.gov Structural studies of the VHL-MZ1-BRD4 ternary complex revealed direct, productive contacts between the VHL E3 ligase and the second bromodomain (BD2) of BRD4. nih.govnih.gov These unique interactions stabilize the complex, leading to more efficient ubiquitination and degradation of BRD4. nih.govnih.gov Such stabilizing interfaces are not as readily formed with BRD2 or BRD3, resulting in their relative sparing. nih.gov

Structural Plasticity: The flexibility of the E3 ligase and the target protein can influence the formation of a productive ternary complex. nih.gov A preferential direct interaction or reduced steric hindrance between the E3 ligase and BRD4, as mediated by the PROTAC, can lead to a more effective orientation for ubiquitin transfer compared to the complexes formed with BRD2 or BRD3. tandfonline.com

Kinetic Differences: BET family proteins can exhibit different kinetic responses to a PROTAC. Studies with MZ1 have shown that BRD2, BRD3, and BRD4 display distinct rates and durations of degradation, highlighting that endpoint measurements alone may not fully capture the selectivity profile. promega.com

The table below illustrates the differential degradation potency of a representative VHL-based PROTAC across BET family proteins in HeLa cells.

| Protein Target | DC₅₀ (Concentration for 50% Degradation) | Maximum Degradation (Dₘₐₓ) |

|---|---|---|

| BRD4 | ~25 nM | >95% |

| BRD3 | ~200 nM | ~75% |

| BRD2 | ~600 nM | ~60% |

Data is representative and compiled from studies on VHL-based BRD4 PROTACs like MZ1.

Implications of Isoform-Selective Degradation (e.g., BRD4-L versus BRD4-S)

BRD4 exists as two major isoforms, a long (BRD4-L) and a short (BRD4-S) variant, which have distinct functional roles. The ability of PROTACs to selectively degrade one isoform over the other presents an opportunity for more precise therapeutic intervention. Isoform selectivity has been achieved with specific PROTACs. For example, the PROTAC molecule MS83, which recruits the KEAP1 E3 ligase, selectively degrades the BRD4-S isoform in certain breast cancer cell lines. nih.gov Conversely, another PROTAC, referred to as molecule 24, was found to selectively degrade BRD4-L and BRD3, while sparing BRD2 and BRD4-S in MCF7 cells. nih.govresearchgate.net

The mechanisms underlying this isoform selectivity are still under investigation but are thought to arise from differences in how the isoforms are presented within the ternary complex, potentially due to conformational differences outside the bromodomains that affect interactions with the E3 ligase. Achieving isoform-selective degradation could be highly beneficial, allowing for the targeting of specific pathological functions associated with one isoform while preserving the physiological roles of the other.

E3 Ubiquitin Ligase Dependency and Its Influence on Selectivity

The choice of the E3 ligase recruiter is a critical determinant of a PROTAC's activity, influencing its potency, degradation kinetics, and selectivity profile. scienceopen.com The two most commonly used E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN). frontiersin.orgnih.gov

VHL-Dependent BRD4 Degradation Characteristics

PROTACs that recruit the VHL E3 ligase have demonstrated a remarkable ability to enhance selectivity beyond the intrinsic binding profile of the warhead molecule. nih.gov

High Selectivity: As exemplified by the PROTAC MZ1, which uses a JQ1-based warhead, VHL recruitment leads to strong preferential degradation of BRD4. nih.gov This is largely attributed to the positive cooperativity and specific protein-protein interactions formed between VHL and BRD4 within the ternary complex. nih.govnih.gov

Structural Basis for Selectivity: A co-crystal structure of the VHL-MZ1-BRD4 complex has provided a molecular blueprint for this selectivity, revealing direct contacts between residues on VHL and the BRD4 bromodomain that are not conserved in BRD2. nih.govnih.gov This validated the hypothesis that PROTAC-mediated protein interfaces are key drivers of degradation selectivity. nih.gov

CRBN-Dependent BRD4 Degradation Characteristics

PROTACs that hijack the CRBN E3 ligase can exhibit different selectivity profiles compared to their VHL-recruiting counterparts.

Variable Selectivity: While some CRBN-based PROTACs, such as dBET1, act as pan-BET degraders and efficiently remove BRD2, BRD3, and BRD4, others have been engineered for BRD4 specificity. aacrjournals.orgnih.gov For instance, the PROTAC compound 6b was shown to selectively target BRD4 for CRBN-mediated degradation over BRD2 and BRD3 in basal-like breast cancer cells. nih.govresearchgate.net

Broad Substrate Scope: CRBN is sometimes considered a more permissive E3 ligase, potentially having greater structural plasticity that allows it to form ternary complexes with a wider range of targets. nih.govjanusdrugdiscovery.com This can lead to less inherent selectivity compared to VHL, although selectivity can still be achieved through careful optimization of the PROTAC's structure, including the linker and exit vector. nih.gov

Comparative Analysis of Different E3 Ligase Recruiters

The following table provides a comparative analysis of characteristics associated with VHL- and CRBN-based BRD4 degraders.

| Characteristic | VHL-Based PROTACs (e.g., MZ1) | CRBN-Based PROTACs (e.g., dBET1, 6b) |

|---|---|---|

| BET Selectivity | Often exhibit high selectivity for BRD4 over BRD2/BRD3. nih.gov | Can range from pan-BET degradation (dBET1) to BRD4-selective (6b). nih.govnih.gov |

| Primary Driver of Selectivity | Strong, positive cooperativity and specific protein-protein interactions between VHL and BRD4. nih.govnih.gov | Selectivity is highly dependent on PROTAC structure and linker optimization. nih.gov |

| Bromodomain Preference | Can show preference for BRD4's second bromodomain (BD2). nih.gov | Can show preference for BRD4's first bromodomain (BD1). nih.gov |

| Structural Information | Co-crystal structure of VHL-MZ1-BRD4 complex is available, explaining the basis of selectivity. nih.gov | Structural plasticity may allow for a broader range of ternary complex conformations. nih.gov |

Comparative Studies with Conventional Small Molecule BRD4 Inhibitors

Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to overcome the limitations of traditional small-molecule inhibitors. nih.gov By co-opting the body's natural protein disposal system, PROTACs can eliminate target proteins from the cell, offering several advantages over occupancy-based inhibition. quora.combiochempeg.com This section will delve into a comparative analysis of PROTAC BRD4 Degrader-5 with conventional small-molecule BRD4 inhibitors, highlighting its superior potency and sustained target engagement, as well as its advantages in surmounting the challenges associated with inhibitor-based therapies.

Superior Potency and Sustained Target Engagement of this compound

Research has demonstrated that this compound exhibits significantly greater potency and a more durable effect compared to its small-molecule inhibitor counterparts. A study by Zhang et al. in 2020 reported on a novel series of BRD4 PROTACs, including a compound designated as PROTAC 5, which was developed from the BRD4 inhibitor ABBV-075 and the cereblon (CRBN) E3 ligase ligand lenalidomide. nih.gov

This novel degrader, PROTAC 5, demonstrated a marked increase in anti-proliferative activity against BxPC3 pancreatic cancer cell lines when compared directly to its precursor inhibitor, ABBV-075. nih.gov The half-maximal inhibitory concentration (IC50) for PROTAC 5 was found to be approximately 7-fold lower than that of ABBV-075, indicating substantially higher potency. nih.gov

| Compound | Target Cell Line | IC50 (μM) | Fold Improvement |

| PROTAC 5 | BxPC3 | 0.165 | ~7x |

| ABBV-075 | BxPC3 | ~1.155 | N/A |

This table illustrates the superior potency of PROTAC 5 in inhibiting the proliferation of BxPC3 cells compared to the small molecule inhibitor ABBV-075. Data is based on findings from Zhang et al. (2020). nih.gov

Furthermore, PROTAC 5 was shown to effectively degrade the BRD4 protein and consequently inhibit the expression of c-Myc, a downstream oncogene, in a time-dependent manner within these cell lines. nih.gov This sustained target engagement is a key feature of PROTACs. Unlike inhibitors that require continuous binding to the target protein's active site to exert their effect, PROTACs act catalytically. quora.com A single PROTAC molecule can facilitate the degradation of multiple target protein molecules, leading to a prolonged duration of action even at lower concentrations. researchgate.netresearchgate.net This catalytic nature contrasts with the occupancy-driven mechanism of traditional inhibitors, where a high and sustained drug concentration is often necessary to maintain therapeutic efficacy. nih.gov

Mechanisms of Acquired Resistance to Brd4 Protac Degraders

Alterations within the Ubiquitin-Proteasome System

The efficacy of PROTAC BRD4 Degrader-5 is intrinsically linked to the proper functioning of the ubiquitin-proteasome system (UPS). Consequently, any disruption to this intricate machinery can lead to diminished degrader activity and the development of resistance.

The formation of a stable ternary complex between BRD4, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated degradation. Acquired resistance can arise from genetic alterations in the components of the recruited E3 ligase complex. For VHL-recruiting degraders such as this compound, this primarily involves the Cullin-RING E3 ligase complex of which VHL is a substrate recognition unit. aacrjournals.org

Studies on acquired resistance to the VHL-based BET degrader ARV-771 in ovarian cancer cell lines have revealed that resistance is not due to secondary mutations in the BRD4 target protein. Instead, resistance was primarily attributed to genomic alterations affecting core components of the E3 ligase complex. aacrjournals.org Specifically, depletion of Cullin 2 (CUL2), a scaffold protein essential for the assembly of the VHL-containing E3 ligase complex, was identified as a key resistance mechanism. aacrjournals.orgnih.gov The loss of CUL2 function prevents the proper formation of the active E3 ligase complex, thereby precluding the ubiquitination and subsequent degradation of BRD4. aacrjournals.org

Similarly, for PROTACs that recruit the Cereblon (CRBN) E3 ligase, resistance has been linked to the loss of the CRBN gene through chromosomal deletion. aacrjournals.org While this compound utilizes VHL, these findings highlight a common theme in PROTAC resistance: the vulnerability of the specific E3 ligase machinery being hijacked.

A loss-of-function screen for genes required for the activity of both VHL- and CRBN-recruiting BRD4 degraders identified a strong dependence on the respective E2 and E3 ubiquitin ligases. acs.org This underscores the critical role of a fully functional ubiquitination cascade for PROTAC efficacy.

| Component of UPS | Alteration | Consequence for PROTAC Activity | Example BRD4 PROTAC |

|---|---|---|---|

| CUL2 | Depletion/Loss-of-function mutation | Impaired formation of the VHL-E3 ligase complex, leading to reduced BRD4 ubiquitination and degradation. | ARV-771 (VHL-recruiting) |

| CRBN | Gene deletion | Loss of the substrate recognition unit for CRBN-based PROTACs, preventing ternary complex formation. | ARV-825 (CRBN-recruiting) |

The COP9 signalosome (CSN) is a multi-protein complex that plays a crucial regulatory role in the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. nih.govnih.gov The CSN's primary function is to remove the ubiquitin-like protein NEDD8 from cullin proteins, a process known as deneddylation. nih.gov This deneddylation is essential for the proper cycling and activity of CRLs. nih.govnovartis.com

Target Protein Mutations or Overexpression in Resistant Contexts

While alterations in the UPS are a common route to resistance, changes in the target protein, BRD4, can also contribute to reduced PROTAC efficacy.

One potential mechanism of resistance is the overexpression of the target protein. nih.gov In the context of BET inhibitors, BRD4 overexpression has been identified as a resistance mechanism. nih.gov The catalytic nature of PROTACs makes them less susceptible to resistance driven by target overexpression compared to traditional inhibitors that require stoichiometric binding. nih.gov However, significant overexpression of BRD4 could potentially overwhelm the degradation capacity of the cell, leading to a state of partial resistance where a fraction of the BRD4 protein escapes degradation and continues to drive oncogenic signaling. Increased levels of BRD4 have been shown to promote chemotherapy resistance in ovarian carcinoma, suggesting that elevated BRD4 expression is a clinically relevant resistance mechanism. genesandcancer.com

Another theoretical mechanism of resistance involves mutations in the BRD4 protein that prevent the binding of the PROTAC's warhead. However, studies on acquired resistance to BET-PROTACs have thus far not identified secondary mutations in BRD4 that affect compound binding as a primary resistance mechanism. aacrjournals.org This suggests that the plasticity of the PROTAC-induced ternary complex may be able to accommodate some mutations in the target protein. Nevertheless, the possibility of resistance-conferring mutations in BRD4 cannot be entirely ruled out, especially under prolonged therapeutic pressure.

| Alteration | Mechanism of Resistance | Relevance to this compound |

|---|---|---|

| BRD4 Overexpression | Increased levels of the target protein may exceed the degradation capacity of the PROTAC-E3 ligase system. | A potential, though less pronounced, mechanism of resistance compared to alterations in the UPS. |

| BRD4 Mutation | A mutation in the BRD4 bromodomains could prevent the binding of the PROTAC, thus abrogating ternary complex formation. | Not yet observed as a primary mechanism of acquired resistance to BRD4 PROTACs in published studies. |

Activation of Compensatory Signaling Pathways in Response to Degradation

The degradation of BRD4 leads to significant downstream effects on gene transcription, most notably the downregulation of the MYC oncogene. nih.gov Cancer cells, however, can adapt to the loss of BRD4-mediated signaling by activating parallel or compensatory pathways that bypass the need for BRD4 and restore the expression of critical pro-survival genes.

One such pathway that has been implicated in resistance to BET inhibitors is the Wnt/β-catenin signaling pathway. nih.gov In acute myeloid leukemia cells resistant to BET inhibitors, upregulation of the Wnt signaling pathway was observed. nih.gov This led to the restoration of MYC expression, effectively uncoupling it from BRD4 regulation. nih.gov While this mechanism has been primarily described for BET inhibitors, it is plausible that a similar rewiring of signaling pathways could occur in response to BRD4 degradation by PROTACs.

In pancreatic cancer models, the significantly higher concentrations of a BRD4 degrader required to inhibit cell growth compared to small-cell lung cancer models suggest the presence of compensatory signaling processes. nih.gov Although the specific pathways were not fully elucidated, this observation points to the ability of some cancer types to rapidly engage alternative survival pathways upon BRD4 degradation.

Furthermore, intrinsic cellular signaling pathways can modulate the efficacy of targeted protein degradation. For example, inhibition of pathways such as the unfolded protein response (PERK inhibitor) and protein stabilization (HSP90 inhibitor) has been shown to enhance PROTAC-mediated BRD4 degradation. nih.govresearchgate.net This suggests that the basal activity of these pathways could influence the initial sensitivity and the potential for acquired resistance to BRD4 degraders. The activation of these or other pro-survival pathways could therefore represent a bona fide mechanism of resistance.

Emerging Research Directions and Advanced Applications for Brd4 Protac Degraders

Novel Targeted Delivery and Activation Strategies

A significant challenge in the clinical translation of PROTACs is their potential for off-target effects and systemic toxicity due to the ubiquitous nature of both the target protein and the E3 ligases. To overcome these hurdles, innovative delivery and activation strategies are being developed to confine the activity of BRD4 degraders to specific cell types or tissues and to control their activation in a spatiotemporal manner.

Development of Antibody-PROTAC Conjugates for Cell-Type Specificity

Degrader-Antibody Conjugates (DACs), also known as Antibody-PROTAC Conjugates, represent a promising strategy to achieve cell-type specificity. thno.org This approach combines the high specificity of a monoclonal antibody (mAb) that recognizes a cell-surface antigen with the potent degradation machinery of a PROTAC. The PROTAC is linked to the antibody, often through a cleavable linker, effectively "caging" its activity until it reaches the target cell. nih.govacs.org

One successful application of this strategy involved conjugating a BRD4-degrading PROTAC to trastuzumab, an antibody that targets the HER2 receptor, which is overexpressed in certain types of breast cancer. nih.govacs.org The resulting conjugate, Ab-PROTAC 3, was shown to be selectively internalized by HER2-positive breast cancer cells. nih.govimperial.ac.uk Following internalization and lysosomal trafficking, the linker is cleaved, releasing the active PROTAC to induce potent and specific degradation of BRD4 only in the HER2-positive cells, while sparing HER2-negative cells. nih.govacs.org This approach effectively overcomes the limited tissue selectivity of the parent PROTAC, demonstrating a powerful proof-of-concept for antigen-dependent targeted protein degradation. acs.org

Another example involved the development of a DAC targeting C-type lectin-like molecule-1 (CLL1), an antigen highly expressed on acute myeloid leukemia (AML) cells, using the BRD4 degrader GNE-987. These studies highlight the potential of DACs to improve the therapeutic window of BRD4 degraders by directing them specifically to cancer cells. thno.org

Table 1: Examples of Antibody-PROTAC Conjugates for BRD4 Degradation

| Antibody Target | PROTAC Payload (BRD4 Degrader) | Cancer Model | Key Finding |

| HER2 | Analog of MZ1 | HER2-positive breast cancer | Selective BRD4 degradation in HER2+ cells; no effect in HER2- cells. nih.govacs.org |

| ROR1 | BRD4-degrading PROTAC | Solid tumors (Prostate, Breast) | Enhanced tumor-specific delivery and potent in vivo antitumor activity. thno.org |

| CLL1 | GNE-987 | Acute Myeloid Leukemia (AML) | Targeted delivery to AML cells expressing the CLL1 antigen. |

Nanoparticle-Mediated Delivery Systems for Enhanced Pharmacological Performance

The clinical application of PROTACs is often hampered by suboptimal pharmacokinetic properties, including poor solubility and permeability. thno.org Nanoparticle-based drug delivery systems offer a versatile solution to these challenges. mdpi.comfrontiersin.org By encapsulating BRD4 degraders within nanoparticles, it is possible to improve their stability, bioavailability, and tumor-specific accumulation through effects like the enhanced permeability and retention (EPR) effect. mdpi.comfrontiersin.org

Researchers have successfully formulated the BRD4-degrading PROTAC ARV-825 into polymeric nanoparticles composed of polyethylene (B3416737) glycol-poly lactic acid-co-glycolic acid (PLGA-PEG). researchgate.netresearchwithrutgers.comnih.gov These ARV-825-loaded nanoparticles (ARV-NPs) demonstrated improved druggability and showed promising anticancer activity in pancreatic cancer models. researchgate.netnih.gov This nanoformulation strategy helps overcome the delivery-related problems associated with the PROTAC class of molecules. researchgate.net Further advancements include functionalizing nanoparticles with targeting ligands, such as the GE11 peptide, to enhance tumor-specific uptake and minimize off-target effects in lung cancer models. mdpi.com

Enzyme-Activated Pro-PROTAC Systems for Spatiotemporal Control

To achieve even finer control over PROTAC activity, researchers are designing "pro-PROTACs" that remain inert until activated by a specific enzyme that is overexpressed in the target cellular environment. This strategy provides a high degree of spatiotemporal control, ensuring that the degrader is active only where it is needed. chinesechemsoc.org

One innovative approach is the development of "sugar-coated PROTACs" (SCPs). acs.org In this system, a BRD4 degrader was modified with an O-linked N-acetylglucosamine (O-GlcNAc) sugar moiety. acs.org This modification sterically blocks the PROTAC from binding to the E3 ligase CRBN, rendering it inactive. acs.org The PROTAC can be reactivated by the enzyme O-GlcNAcase (OGA), which is often upregulated in cancer cells and removes the sugar group. acs.org This OGA-dependent activation provides a metabolic gate, linking PROTAC activity to the specific cellular state. acs.org

Another strategy involves caging a VHL-recruiting BRD4 pro-PROTAC with a moiety that can be cleaved by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is highly expressed in certain cancer cells. chinesechemsoc.org This design led to cancer cell-selective BRD4 degradation and a selective antitumor effect. chinesechemsoc.org

Photoswitchable PROTACs for Light-Controlled Degradation

Photopharmacology offers an unparalleled level of spatiotemporal precision by using light to control the activity of therapeutic agents. weizmann.ac.il This concept has been extended to PROTACs, creating photoswitchable degraders, sometimes called PHOTACs (PHOtochemically TArgeting Chimeras), that can be turned "on" or "off" with specific wavelengths of light. weizmann.ac.ilnih.govchemrxiv.org

These molecules typically incorporate a photoswitchable chemical group, such as an azobenzene (B91143), into the linker region. frontiersin.orgnih.gov The azobenzene can exist in two distinct shapes (isomers), trans and cis. One isomer is active and allows the PROTAC to form the productive ternary complex (E3 ligase-PROTAC-BRD4), while the other is inactive because its geometry prevents this complex from forming. nih.govnih.gov By irradiating cells with a specific wavelength of light (e.g., UV or visible light), the PROTAC can be switched from its inactive to its active form, triggering BRD4 degradation precisely at the time and location of light exposure. acs.org This process is often reversible, allowing the degradation to be turned off by using a different wavelength of light. frontiersin.orgacs.org

Another light-based strategy involves "photocaged" PROTACs (pc-PROTACs). Here, a photolabile caging group is attached to a critical part of the PROTAC, blocking its activity. nih.govresearchgate.net A pulse of light (e.g., UV light) irreversibly cleaves the cage, releasing the fully active PROTAC. nih.govresearchgate.net For instance, a photocleavable 4,5-dimethoxy-2-nitrobenzyl (DMNB) group has been used to cage VHL- and CRBN-based BRD4 PROTACs, enabling light-inducible degradation of BRD4. frontiersin.orgresearchgate.net

Utilizing BRD4 PROTACs as Tools for Biological Discovery

Beyond their therapeutic potential, BRD4 PROTACs are proving to be invaluable research tools for dissecting complex biological processes. Their ability to rapidly and reversibly deplete a target protein allows for the study of protein function with a temporal resolution that is difficult to achieve with genetic methods like RNAi or CRISPR. researchgate.net

Modulating and Tracking Biomolecular Condensates (e.g., Super-Enhancer Condensates)

Super-enhancers (SEs) are large clusters of enhancers that drive the expression of key genes defining cell identity and are critical in many cancers. nih.govgithub.io It is now understood that SEs function by forming biomolecular condensates through a process called liquid-liquid phase separation (LLPS). researchgate.netnih.gov Key transcriptional coactivators, including BRD4 and MED1, are highly enriched at SEs and are essential for the formation and function of these condensates. nih.govcondensates.com

BRD4-targeting PROTACs have emerged as a unique and powerful tool to study the dynamics of these super-enhancer condensates. researchgate.netnih.gov By inducing the rapid degradation of BRD4, PROTACs allow researchers to observe the direct consequences of removing a key structural component of these condensates in real-time using live-cell imaging. researchgate.net Studies using the BRD4 PROTAC ZXH-3-26 have shown that degrading BRD4 leads to a significant reduction and disruption of BRD4 condensates. researchgate.net This allows for the establishment of quantitative methods to track condensate dynamics and investigate how the loss of BRD4 affects other components within the condensate. researchgate.netnih.gov The rapid and reversible nature of PROTAC-mediated degradation provides a distinct advantage for studying the assembly, maintenance, and function of these critical regulatory hubs. researchgate.net

Application in Studies of Protein-Protein Interactions and Spatiotemporal Dynamics

The efficacy of a PROTAC is fundamentally governed by the formation and stability of the ternary complex involving the PROTAC, the target protein (e.g., BRD4), and an E3 ligase. nih.gov The intricate protein-protein interactions within this complex, influenced by the PROTAC's structure, are a subject of intense investigation. The dynamics of these interactions are critical, as they must orient the target protein correctly for ubiquitin transfer from the E2 enzyme associated with the E3 ligase. elifesciences.org

Computational modeling and biophysical assays are key tools for understanding these dynamics. Studies on dBET analogues, which target BRD4 for degradation via the CRBN E3 ligase, have shown that even with identical warheads for the target and the E3 ligase, variations in the linker region can significantly alter degradation potency. elifesciences.org This is attributed to the linker's role in governing the essential motions and structural plasticity of the entire degradation machinery, which affects the proximity and accessibility of surface lysine (B10760008) residues on BRD4 to the E2/ubiquitin cascade. elifesciences.orgarxiv.org For example, analyses of different dBET PROTACs revealed that more efficient degraders induced protein motions that were more favorable for the ubiquitination reaction. biorxiv.org

Furthermore, controlling the activity of BRD4 degraders in both space and time is a critical goal to enhance their therapeutic index and minimize potential systemic toxicity. arxiv.orgnih.gov One innovative approach involves the development of photoswitchable PROTACs, or "photoPROTACs". nih.gov Researchers have engineered analogues of the potent BET degrader ARV-771 by replacing its linker with a photoswitchable o-F4-azobenzene moiety. nih.gov This modification allows for reversible control over the degrader's activity using light.

The trans-isomer of the photoPROTAC is designed to be active, inducing degradation, while the cis-isomer is inactive. nih.gov Irradiation with a specific wavelength of light can switch the molecule between these two states. nih.govacs.org This technology enables precise control over where and when the PROTAC is active, potentially reducing off-target effects observed with systemically active degraders. nih.gov Studies with a photoPROTAC derived from ARV-771 demonstrated the ability to dynamically switch between active and inactive configurations, completely reversing the degradation potential upon secondary irradiation. nih.govacs.org

Table 1: Spatiotemporal Control of a BRD4 PROTAC Analogue

| Feature | Description | Reference |

| PROTAC Analogue | photoPROTAC-1 (derived from ARV-771) | nih.gov |

| Mechanism | Incorporates a photoswitchable o-F4-azobenzene linker. | nih.gov |

| Active State | trans-isomer (activated by 415 nm light) | nih.gov |

| Inactive State | cis-isomer (activated by 530 nm light) | nih.gov |

| Control | Reversible switching between active and inactive states allows for spatiotemporal control of protein degradation. | nih.govacs.org |

Combination Therapeutic Approaches with BRD4 PROTAC Degrader-5 Analogues

To enhance anti-tumor efficacy and overcome potential resistance mechanisms, researchers are exploring the use of BRD4 PROTAC degraders in combination with other therapeutic agents. The rationale is that targeting multiple oncogenic pathways simultaneously can lead to synergistic effects and more durable responses.

One such study investigated the combination of the BRD4 degrader analogue ARV-771 with sorafenib (B1663141), a multi-kinase inhibitor, for the treatment of hepatocellular carcinoma (HCC). The combination of ARV-771 and sorafenib was found to synergistically inhibit the growth of HCC cells. nih.gov This suggests that the dual targeting of BET proteins and key signaling kinases could be a promising strategy for this cancer type. nih.gov

Another approach involves combining BET degraders with inhibitors of other epigenetic regulators. In a study on metastatic colon cancer, the BET degrader dBET6 was combined with BG45, a specific inhibitor of histone deacetylase 3 (HDAC3). The combination of dBET6 and BG45 demonstrated significant anti-tumor activity, whereas the individual agents were less effective. nih.gov This provides support for the co-targeting of BRD4 and HDAC3 as a viable therapeutic strategy. nih.gov

Resistance to PROTACs can also emerge, for instance, through the upregulation of drug efflux pumps like ABCB1. ashpublications.org In multiple myeloma cells resistant to ARV-771, combining the degrader with ABCB1 inhibitors was shown to restore sensitivity, increase apoptosis, and enhance BRD4 degradation. ashpublications.org This highlights the potential of combination therapies to overcome acquired resistance to BRD4 degraders.

Table 2: Combination Therapy Studies with BRD4 PROTAC Analogues

| PROTAC Analogue | Combination Agent | Cancer Type | Key Finding | Reference |

| ARV-771 | Sorafenib (multi-kinase inhibitor) | Hepatocellular Carcinoma (HCC) | Synergistic inhibition of HCC cell growth. | nih.gov |

| dBET6 | BG45 (HDAC3 inhibitor) | Metastatic Colon Cancer | Significant anti-tumor activity compared to single agents. | nih.gov |

| ARV-771 | ABCB1 inhibitors (e.g., verapamil) | Multiple Myeloma (resistant cells) | Resensitized resistant cells to ARV-771 and enhanced BRD4 degradation. | ashpublications.org |

Development of Dual-Target and Multi-Target PROTACs

Building on the principles of combination therapy, researchers are developing single-molecule strategies that can engage multiple targets simultaneously. These include dual-target and multi-target PROTACs, as well as degrader-antibody conjugates (DACs).

Dual-ligand PROTACs have been designed to potentially enhance the avidity and efficacy of target degradation. By incorporating two ligands for the protein of interest, these molecules aim to improve the formation and stability of the ternary complex. In one study, dual-ligand PROTACs targeting BET proteins were developed and compared to their single-ligand counterparts, dBET1 and MZ1. The dual-ligand versions consistently showed approximately a tenfold higher potency in degrading BRD2, BRD3, and BRD4. nih.gov Furthermore, they induced a more sustained degradation of the target proteins compared to the rapid recovery observed after treatment with single-ligand PROTACs. nih.gov

Another multi-target strategy is the development of Degrader-Antibody Conjugates (DACs). This approach combines the tumor-targeting specificity of a monoclonal antibody with the potent protein-elimination activity of a PROTAC payload. The antibody directs the degrader to cancer cells expressing a specific surface antigen, thereby increasing its local concentration and minimizing exposure to healthy tissues. The first reported DAC utilized an antibody against C-type lectin-like molecule-1 (CLL1), an antigen highly expressed on acute myeloid leukemia (AML) cells, conjugated to the BRD4 degrader GNE-987. This strategy enables the targeted delivery of the BRD4 degrader, representing a promising avenue for developing more selective and potent cancer therapies.

Table 3: Multi-Target BRD4 Degrader Strategies

| Strategy | Description | Example | Key Advantage | Reference |

| Dual-Ligand PROTACs | A single PROTAC molecule with two ligands for the target protein (e.g., BRD4). | Pomalidomide- or VHL-based dual-ligand BET degraders. | ~10-fold higher degradation potency and more sustained effect compared to single-ligand PROTACs (dBET1, MZ1). | nih.gov |

| Degrader-Antibody Conjugates (DACs) | A monoclonal antibody conjugated to a PROTAC payload, directing the degrader to specific cells. | Anti-CLL1 antibody conjugated to BRD4 degrader GNE-987. | Targeted delivery of the degrader to cancer cells (e.g., AML), potentially improving efficacy and reducing systemic toxicity. |

Q & A

Q. What is the molecular mechanism of PROTAC BRD4 Degrader-5, and how does it mediate BRD4 degradation?

this compound is a heterobifunctional molecule comprising a BRD4-binding ligand linked to a von Hippel-Lindau (VHL) E3 ubiquitin ligase-recruiting ligand via a chemical linker. The BRD4 ligand binds to the bromodomains of BRD4, while the VHL ligand recruits the E3 ligase complex. This proximity enables ubiquitination of BRD4, marking it for proteasomal degradation. The catalytic nature of PROTACs allows one molecule to degrade multiple BRD4 proteins, enhancing efficiency .

Q. Which in vitro models demonstrate the efficacy of this compound, and what are the key experimental parameters?

this compound degrades BRD4 at concentrations of 5–100 nM in HER2-positive (SK-BR-3, BT-474) and HER2-negative (MCF-7, MDA-MB-231) breast cancer cell lines. Degradation is observed within 4 hours of treatment, validated via immunoblotting. Researchers should optimize treatment duration, concentration (dose-response curves), and use appropriate controls (e.g., DMSO or non-targeting PROTACs) to confirm specificity .

Q. What structural features of this compound are critical for its function?

The compound (C50H62ClN9O8S2, MW 1016.67) uses a BRD4 inhibitor-derived ligand (e.g., analogous to I-BET762) for target engagement and a VHL ligand (e.g., VH032 derivative) for E3 ligase recruitment. The polyethylene glycol (PEG)-based linker length and flexibility influence ternary complex formation. Computational docking or molecular dynamics can predict optimal linker configurations .

Advanced Research Questions

Q. How can this compound be optimized for improved selectivity over other BET family proteins (e.g., BRD2/3)?

Conformational control of the ternary complex is critical. For example, BD-9136 achieved >1,000-fold selectivity for BRD4 over BRD2/3 by fine-tuning ligand orientation and linker length. Structural studies (e.g., X-ray crystallography of PROTAC-BRD4-VHL complexes) can guide rational design to minimize off-target interactions .

Q. What computational strategies support the design of this compound analogs?

AI-driven platforms like Rosetta Dock enable protein-protein docking to predict PROTAC-induced ternary complex stability. Nowak et al. used this approach to design BRD4-selective degraders by simulating interactions between BRD4, VHL, and the PROTAC linker. Machine learning models can further prioritize candidates with optimal degradation kinetics .

Q. How does the choice of E3 ligase ligand (VHL vs. CRBN) impact this compound's degradation profile?

VHL-based PROTACs (e.g., this compound) often exhibit distinct degradation kinetics compared to CRBN-based analogs (e.g., PROTAC 17). VHL recruits a larger E3 ligase complex, potentially enhancing ubiquitination efficiency but requiring precise linker design. CRBN-based PROTACs may exhibit broader tissue distribution due to cereblon expression patterns .

Q. What methodologies are used to assess ternary complex formation and degradation kinetics?

Q. How does this compound compare to antibody-PROTAC conjugates (Ab-PROTACs) in cell-type specificity?

this compound degrades BRD4 in both HER2+ and HER2− cells, while Ab-PROTAC 3 (trastuzumab-conjugated) selectively targets HER2+ cells. The latter leverages antibody-mediated delivery for tissue specificity but requires HER2 overexpression. Researchers should select models based on target cell markers and delivery challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.